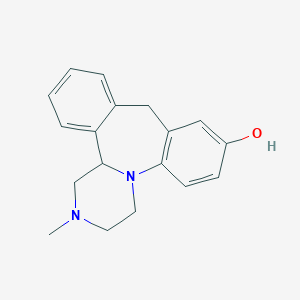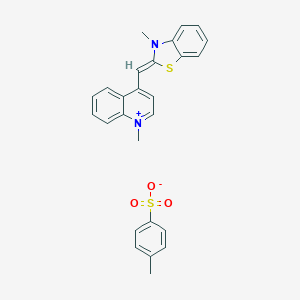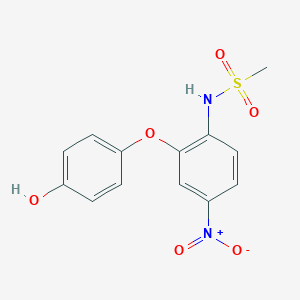
4'-羟基尼美舒利
描述
4’-Hydroxy Nimesulide is a metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2).
科学研究应用
4’-Hydroxy Nimesulide has several scientific research applications, including:
Chemistry: It is used in studies related to the metabolism and pharmacokinetics of Nimesulide.
Biology: Researchers study its effects on various biological pathways and its role as a metabolite of Nimesulide.
Medicine: It is investigated for its potential therapeutic effects and its role in the anti-inflammatory and analgesic properties of Nimesulide.
Industry: The compound is used in the development of new pharmaceutical formulations and in bioequivalence studies
作用机制
Target of Action
The primary target of 4’-Hydroxy Nimesulide is Prostaglandin G/H synthase 2 (COX-2) . This enzyme plays a crucial role in the inflammatory process, and its inhibition leads to the therapeutic effects of Nimesulide .
Mode of Action
4’-Hydroxy Nimesulide, as a COX-2 inhibitor, interacts with its target by blocking the production of prostaglandins . This results in the reduction of inflammation, pain, and fever . The compound also targets other key mediators of the inflammatory process such as free radicals, proteolytic enzymes, and histamine .
Biochemical Pathways
The primary biochemical pathway for metabolizing 4’-Hydroxy Nimesulide involves an aromatic hydroxylation, catalyzed by enzymes from the cytochrome P-450 family . The inhibition of COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine leads to the therapeutic effects of Nimesulide .
Pharmacokinetics
4’-Hydroxy Nimesulide is rapidly and extensively absorbed following oral administration . It shows linear pharmacokinetics in the dose range from 25 to 100 mg . The compound is mainly cleared from the body by metabolic transformation, and the principal active metabolite is the 4’-hydroxyl derivative . The terminal half-life of Nimesulide is about 4 hours .
Result of Action
The therapeutic effects of 4’-Hydroxy Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process . This results in the reduction of inflammation, pain, and fever .
Action Environment
The action of 4’-Hydroxy Nimesulide can be influenced by various environmental factors. For instance, the formulation of the drug can impact its efficacy and stability . As a gel formulation, it provides an appropriate delivery system for the drug, is less greasy, and can be easily removed from the skin .
生化分析
Biochemical Properties
4’-Hydroxy Nimesulide, like its parent compound Nimesulide, has a specific affinity to inhibit COX-2 . This interaction with COX-2 enzyme plays a crucial role in its biochemical reactions. By inhibiting COX-2, it exerts milder effects on the gastrointestinal mucosa .
Cellular Effects
4’-Hydroxy Nimesulide, through its inhibition of COX-2, can influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4’-Hydroxy Nimesulide involves its binding interactions with COX-2, leading to the inhibition of this enzyme . This interaction at the molecular level results in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Hydroxy Nimesulide can change over time . It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours .
Dosage Effects in Animal Models
The effects of 4’-Hydroxy Nimesulide can vary with different dosages in animal models . The normal dosage of Nimesulide, from which 4’-Hydroxy Nimesulide is derived, is 100 mg twice daily .
Metabolic Pathways
4’-Hydroxy Nimesulide is mainly cleared from the body by metabolic transformation .
Transport and Distribution
After oral administration, 4’-Hydroxy Nimesulide is rapidly and extensively absorbed . It is rapidly distributed, extensively bound to albumin .
Subcellular Localization
Given its extensive binding to albumin, it is likely to be found in areas of the cell where albumin is present .
准备方法
4’-Hydroxy Nimesulide can be synthesized through various methods. One common approach involves the metabolic transformation of Nimesulide in the human body. This process primarily occurs in the liver, where Nimesulide undergoes hydroxylation to form 4’-Hydroxy Nimesulide .
化学反应分析
4’-Hydroxy Nimesulide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 4’-Hydroxy Nimesulide into different reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
4’-Hydroxy Nimesulide is unique compared to other similar compounds due to its specific structure and selective inhibition of COX-2. Similar compounds include:
Nimesulide: The parent compound from which 4’-Hydroxy Nimesulide is derived.
Indomethacin: Another NSAID with anti-inflammatory properties but a different mechanism of action.
Diclofenac: A widely used NSAID with a broader range of effects on cyclooxygenase enzymes.
These compounds share some pharmacological properties but differ in their specific mechanisms of action and therapeutic applications.
属性
IUPAC Name |
N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQSKAUPPPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148803 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109032-22-6 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between Nimesulide and 4'-Hydroxy Nimesulide?
A1: 4'-Hydroxy Nimesulide is the primary active metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). [] After Nimesulide is administered, it is metabolized in the body to produce 4'-Hydroxy Nimesulide, which exerts pharmacological effects. []
Q2: How is 4'-Hydroxy Nimesulide typically measured in biological samples?
A2: Several analytical methods have been developed to quantify 4'-Hydroxy Nimesulide in plasma. High-performance liquid chromatography (HPLC) coupled with UV detection, often after a simple protein precipitation step, has been successfully utilized. [] For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been established. []
Q3: Has the pharmacokinetic profile of 4'-Hydroxy Nimesulide been investigated?
A3: Yes, studies have explored the pharmacokinetics of both Nimesulide and its metabolite 4'-Hydroxy Nimesulide in humans. Research suggests that a monocompartmental model adequately describes the time course of 4'-Hydroxy Nimesulide concentration in plasma. [] Additionally, studies have explored correlations between in vitro dissolution of Nimesulide formulations and the in vivo plasma levels of both the parent drug and 4'-Hydroxy Nimesulide. []
Q4: Are there potential drug interactions between Nimesulide and other medications?
A4: Research indicates that Nimesulide, and potentially its metabolite 4'-Hydroxy Nimesulide, might interact with other drugs. One study showed that while co-administration of Nimesulide with slow-release Theophylline did not significantly impact theophylline's clinical effects, it did cause a slight alteration in Theophylline's pharmacokinetics, possibly due to enzymatic induction. []
Q5: What are the potential toxicological concerns associated with 4'-Hydroxy Nimesulide?
A5: While not extensively covered in the provided abstracts, one study investigated the effects of 4'-Hydroxy Nimesulide on mitochondria and HepG2 cells, comparing them to the effects of Nimesulide itself. [] This suggests potential areas of concern regarding the metabolite's impact on cellular function and viability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


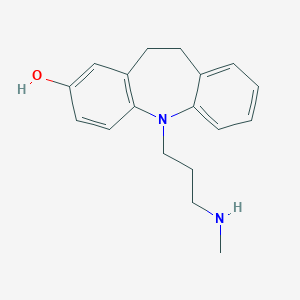
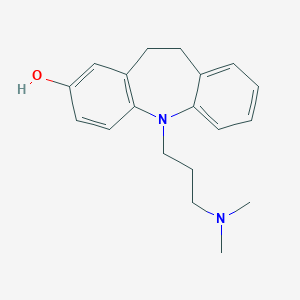
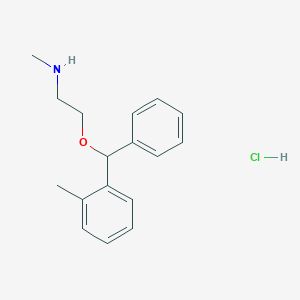

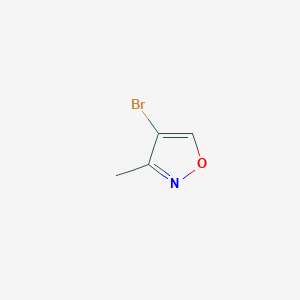
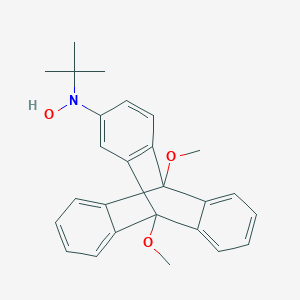
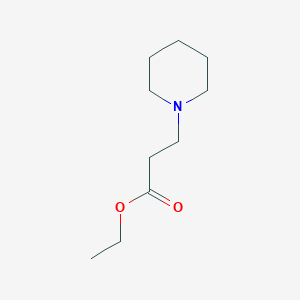
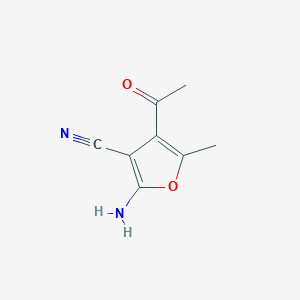
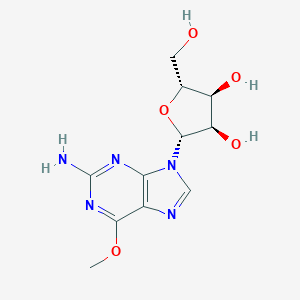
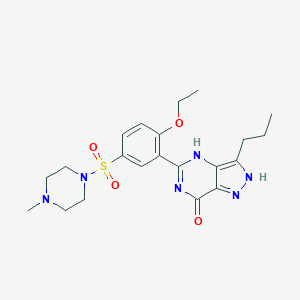
![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
